molecular formula C9H8FIO2 B8756281 Methyl 4-fluoro-2-iodo-6-methylbenzoate

Methyl 4-fluoro-2-iodo-6-methylbenzoate

Cat. No.: B8756281
M. Wt: 294.06 g/mol
InChI Key: OEAASKJQPCOIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-fluoro-2-iodo-6-methylbenzoate is a useful research compound. Its molecular formula is C9H8FIO2 and its molecular weight is 294.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

methyl 4-fluoro-2-iodo-6-methylbenzoate

InChI

InChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3

InChI Key

OEAASKJQPCOIPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)I)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Fluoro-2-methylbenzoic acid (5.0 gr, 32.4 mmol), palladium(II) acetate (0.364 g, 1.62 mmol), iodobenzene diacetate (12.54 g, 38.92 mmol) and elemental iodine (9.88 g, 38.92 mmol) were dissolved in N,N-dimethylformamide (130 mL) and stirred at 100° C. overnight. The reaction mixture was cooled to room temperature, diluted with methyl-tert-butylether and aqueous hydrochloric acid and washed with 10% sodium metabisolfite aqueous solution. Organic phase was treated with 2N aqueous sodium hydroxide. The resulting aqueous phase was treated with aqueous hydrochloric acid up to acidic pH and extracted with methyl-tert-butylether. The organic phase was washed with brine, dried over sodium sulfate and concentrated. So obtained iodinated benzoic acid (6.9 g, 24.6 mmol) was dissolved in N,N-dimethylformamide (50 mL) and methyliodide (3 mL, 49.2 mmol) and potassium carbonate (5 g, 36.9 mmol) were added. The reaction mixture was stirred overnight at room temperature, diluted with methyl-tert-butylether and washed with water, 1M sodium hydroxide, water and brine. Solvent was removed under reduced pressure and the crude was purified by flash chromatography (n-hexane/diethyl ether 100:2) to give title compound (5.9 g, 63% yield).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
12.54 g
Type
reactant
Reaction Step Two
Quantity
9.88 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0.364 g
Type
catalyst
Reaction Step Two
[Compound]
Name
iodinated benzoic acid
Quantity
6.9 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

Synthesis routes and methods II

Procedure details

A solution of 4-fluoro-2-iodo-6-methyl-benzoic acid (8.87 g, 31.8 mmol) in acetone (80 mL) was treated with anhydrous K2CO3 (6.91 g, 50 mmol) followed by methyl iodide (2.72 mL, 40 mmol). The reaction mixture was stirred at 70° C. for 2 h. GC-MS and TLC indicated that the reaction was completed. The solids were removed by filtration and the filtrate evaporated under reduced pressure. Silica gel column chromatography of the resulting material using 10% ethyl acetate in hexanes afforded 4-fluoro-2-iodo-6-methyl-benzoic acid methyl ester (1.1 g, 12%).
Quantity
8.87 g
Type
reactant
Reaction Step One
Name
Quantity
6.91 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.72 mL
Type
reactant
Reaction Step Two

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